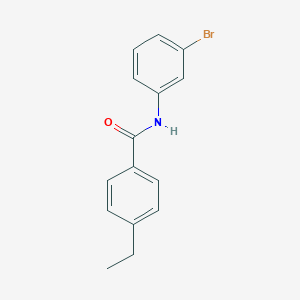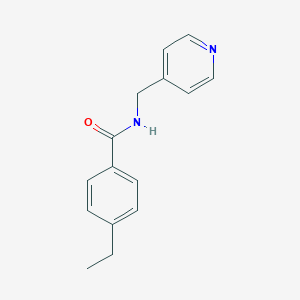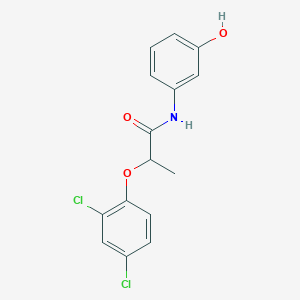![molecular formula C20H26N2O2 B290488 N-[4-(diethylamino)-2-methylphenyl]-2-phenoxypropanamide](/img/structure/B290488.png)
N-[4-(diethylamino)-2-methylphenyl]-2-phenoxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(diethylamino)-2-methylphenyl]-2-phenoxypropanamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become one of the most effective insect repellents available. DEET is used to repel a variety of insects, including mosquitoes, ticks, and fleas. It is also used in a range of products, including sprays, lotions, and wipes.
Mecanismo De Acción
The exact mechanism of action of N-[4-(diethylamino)-2-methylphenyl]-2-phenoxypropanamide is not fully understood. It is believed to work by interfering with the insect's ability to detect human hosts. N-[4-(diethylamino)-2-methylphenyl]-2-phenoxypropanamide may also act as an irritant to insects, causing them to avoid treated surfaces.
Biochemical and Physiological Effects:
N-[4-(diethylamino)-2-methylphenyl]-2-phenoxypropanamide has been shown to have a range of biochemical and physiological effects. It has been shown to affect the activity of certain enzymes in insects, as well as to alter the activity of certain neurotransmitters. N-[4-(diethylamino)-2-methylphenyl]-2-phenoxypropanamide has also been shown to have an effect on the immune system, although the exact mechanism is not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(diethylamino)-2-methylphenyl]-2-phenoxypropanamide is widely used in laboratory experiments to study insect behavior and physiology. One advantage of using N-[4-(diethylamino)-2-methylphenyl]-2-phenoxypropanamide is its effectiveness in repelling a range of insects. However, N-[4-(diethylamino)-2-methylphenyl]-2-phenoxypropanamide can also have unintended effects on the behavior of insects, making it difficult to draw clear conclusions from experiments.
Direcciones Futuras
There are a number of potential future directions for research on N-[4-(diethylamino)-2-methylphenyl]-2-phenoxypropanamide. One area of interest is the development of new insect repellents that are more effective or have fewer side effects than N-[4-(diethylamino)-2-methylphenyl]-2-phenoxypropanamide. Another area of interest is the use of N-[4-(diethylamino)-2-methylphenyl]-2-phenoxypropanamide in the control of insect-borne diseases. Researchers are also interested in understanding the mechanism of action of N-[4-(diethylamino)-2-methylphenyl]-2-phenoxypropanamide and how it affects insect behavior and physiology.
Métodos De Síntesis
N-[4-(diethylamino)-2-methylphenyl]-2-phenoxypropanamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3-phenoxybenzyl chloride with diethylamine in the presence of a base. The resulting product is then reacted with 2-bromoacetophenone to yield N-[4-(diethylamino)-2-methylphenyl]-2-phenoxypropanamide.
Aplicaciones Científicas De Investigación
N-[4-(diethylamino)-2-methylphenyl]-2-phenoxypropanamide has been extensively studied for its insect-repelling properties. It is considered to be one of the most effective insect repellents available and is used in a variety of settings, including outdoor activities, military operations, and public health campaigns. N-[4-(diethylamino)-2-methylphenyl]-2-phenoxypropanamide has also been studied for its potential use in the control of insect-borne diseases, such as malaria and dengue fever.
Propiedades
Fórmula molecular |
C20H26N2O2 |
|---|---|
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
N-[4-(diethylamino)-2-methylphenyl]-2-phenoxypropanamide |
InChI |
InChI=1S/C20H26N2O2/c1-5-22(6-2)17-12-13-19(15(3)14-17)21-20(23)16(4)24-18-10-8-7-9-11-18/h7-14,16H,5-6H2,1-4H3,(H,21,23) |
Clave InChI |
PNGOFFIYHGTABC-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2)C |
SMILES canónico |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



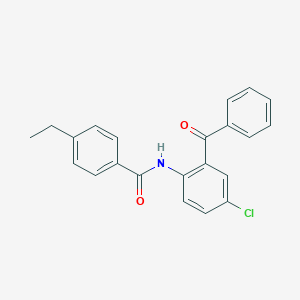

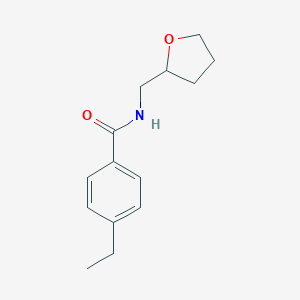
![2-(4-chlorobenzoyl)-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B290412.png)
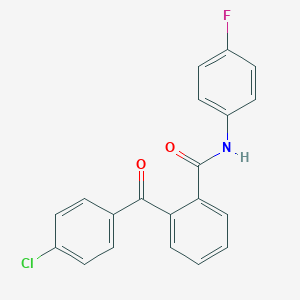
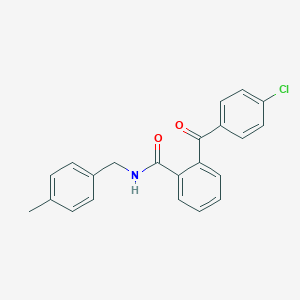

![2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B290418.png)

